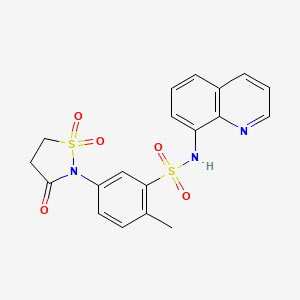![molecular formula C18H14ClFN4O2 B2486209 1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170597-33-7](/img/structure/B2486209.png)
1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure involves intricate reactions, such as 1,3-dipolar cycloaddition processes, which are pivotal in forming pyrrolo[3,4-d][1,2,3]triazole frameworks. For example, efficient synthetic approaches for the synthesis of novel oxadiazolylpyrrolotriazoles via 1,3-dipolar cycloaddition of organic azides with N-phenylmaleimide highlight the complexity and versatility of synthesizing such compounds (Dürüst et al., 2012).
Molecular Structure Analysis
Structural determination plays a crucial role in understanding the molecular characteristics of complex compounds. Studies involving synchrotron X-ray powder diffraction have provided detailed insights into the crystal structures of compounds bearing similarities to the target molecule, revealing the importance of space groups, unit-cell parameters, and conformational details in defining molecular behavior and interaction potentials (Gülsüm Gündoğdu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced significantly by their structural components. For instance, the presence of fluorophenyl and chlorophenyl groups can affect the electronic distribution and reactivity patterns, facilitating specific types of chemical reactions, such as oxidation processes and cycloaddition reactions, which are fundamental in synthesizing and modifying these compounds (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structures, are integral to understanding the behavior of these compounds under different conditions. The crystalline structure, in particular, provides insights into the molecular conformation and stability, which are crucial for determining the compound's suitability for various applications (Bin Li et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are determined by the molecular structure. The presence of different functional groups, like triazole and dione functionalities, plays a significant role in dictating these properties, offering a wide range of chemical behaviors and reaction pathways (Peng & Zhu, 2003).
Scientific Research Applications
Oxidizing Agents and Organic Synthesis
Triazole derivatives, similar to the requested compound, are used as effective oxidizing agents in organic synthesis. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as a novel and reusable reagent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions with moderate to good yields at room temperature (Zolfigol et al., 2006). This suggests the potential for triazole derivatives in facilitating specific chemical transformations important in synthetic chemistry.
Intermolecular Interactions and Molecular Design
Research into triazole derivatives, including fluoro and chloro substituted compounds, has contributed to the understanding of intermolecular interactions, which are crucial for designing molecules with desired physical and chemical properties. For instance, experimental and theoretical analyses of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles have provided insights into the nature and energetics associated with these interactions, offering implications for molecular design and synthesis (Shukla et al., 2014).
Polymer and Material Science
Triazole derivatives have been investigated for their utility in the development of novel materials, including polymers. For example, alternating copolymers via Diels-Alder and ene reactions with bis-triazolinediones demonstrate the versatility of triazole derivatives in creating materials with specific characteristics, which could be applied in various technological and industrial contexts (Mallakpour & Butler, 1985).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, there is no specific safety and hazard information available about this compound in the literature6.
Future Directions
The future directions for research on a compound could involve further studies on its synthesis, mechanism of action, and potential applications. However, there is no specific information available about the future directions for research on this compound in the literature1.
Please note that the information provided is based on the available literature and may not be comprehensive. Further research may provide more detailed information about this compound.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c1-2-10-3-5-11(6-4-10)23-17(25)15-16(18(23)26)24(22-21-15)12-7-8-14(20)13(19)9-12/h3-9,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLZSRCPZWECJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)
![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)
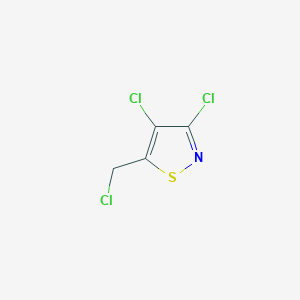
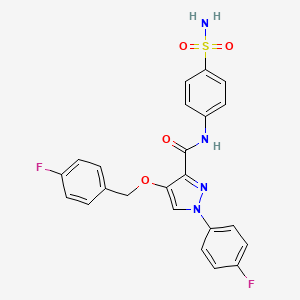
![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)
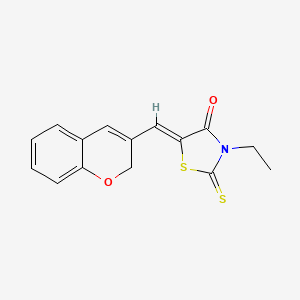
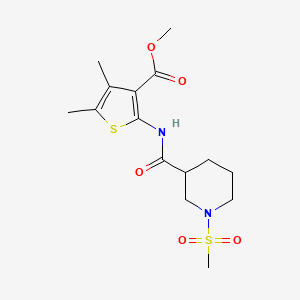
![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)
